molecular formula C12H18O4 B1408295 Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester CAS No. 138732-31-7

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, tert-butyl ster methyl ester

Cat. No.: B1408295
CAS No.: 138732-31-7
M. Wt: 226.27 g/mol
InChI Key: DPFSPGQEQJHQBK-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, also known as BCP, is a highly strained carbocycle that has fascinated the chemical community for decades because of its unique structure . It is often used in medicinal chemistry as a bioisostere to replace phenyl, tert-butyl groups, and alkyne functional groups, thus altering the pharmacokinetic properties .


Synthesis Analysis

The synthesis of BCP involves a flow photochemical addition of propellane to diacetyl, which allows the construction of the BCP core in a large scale within a day . The haloform reaction of the formed diketone in batch affords BCP in a multigram amount . Most of the medchem-relevant BCP-containing derivatives are obtained today from BCP .


Molecular Structure Analysis

The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations . While functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, functionalization of the three concyclic secondary bridge positions remains an emerging field .


Chemical Reactions Analysis

The key step in the synthesis of BCP is the in-flow photochemical reaction between propellane and diacetyl under irradiation with 365 nm in flow . This reaction allows the construction of the BCP core .


Physical and Chemical Properties Analysis

The physical and chemical properties of BCP make it a valuable bioisostere in drug discovery . Replacing certain functional groups with BCP can improve solubility, lower lipophilicity, and increase metabolic stability .

Scientific Research Applications

Bioisostere Applications

Bicyclo[1.1.1]pentanes (BCPs) are recognized as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. They are utilized in drug design due to their ability to replace these groups and improve physicochemical properties like permeability, solubility, and metabolic stability. For example, a method has been developed for the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, highlighting the utility of BCPs in streamlining the synthesis of important building blocks in medicinal chemistry (Hughes et al., 2019). Similarly, BCPs have been synthesized using radical acylation and alkylation methods, further expanding their application in drug discovery (Qing Li et al., 2022).

Functionalization and Synthesis Techniques

The functionalization of BCPs, particularly with stereogenic centers, remains a significant challenge in synthetic chemistry. Advanced techniques like diastereoselective asymmetric enolate functionalization have been developed to create α-chiral BCPs, demonstrating the ongoing evolution of synthesis methods for these compounds (Marie L. J. Wong et al., 2019). Additionally, the synthesis of selenoether and thioether functionalized BCPs from selenosulfonates/thiosulfonates showcases the diversity of functional groups that can be integrated into BCP frameworks (Zhen Wu et al., 2020).

Structural and Physical Properties

Understanding the structural and physical properties of BCPs and their derivatives, such as their ionization potential and bond dissociation energies, is crucial for their application in scientific research. Studies have been conducted to calculate the structures and energies of ions derived from BCPs, providing valuable insights into their chemical behavior (K. B. Wiberg et al., 1992). Furthermore, the investigation of the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane has revealed unique characteristics, like the unusually strong tertiary C-H bond, indicating its potential in various chemical applications (D. Reed et al., 2002).

Recent Synthetic Advances

Recent advances in the synthesis of BCPs focus on overcoming the challenges associated with their functionalization. Techniques such as radical multicomponent carboamination and organophotoredox catalysis have been employed to create diverse BCP derivatives, demonstrating the adaptability of these methods in synthesizing complex BCP structures (Junichiro Kanazawa et al., 2018).

Mechanism of Action

The mechanism of action of BCP in bioactive compounds often involves the replacement of aromatic rings, internal alkynes, and tert-butyl groups with BCP units . This can enhance their potency, selectivity, and pharmacokinetic profile .

Future Directions

The future of BCP research lies in the development of novel synthetic approaches to substituted BCPs and their analogues . The unique properties of the BCP core and its potential in drug discovery and materials science provide entry to novel chemical and intellectual property space .

Properties

IUPAC Name

3-O-tert-butyl 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-10(2,3)16-9(14)12-5-11(6-12,7-12)8(13)15-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFSPGQEQJHQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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